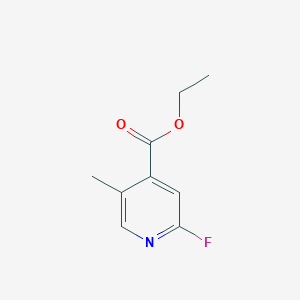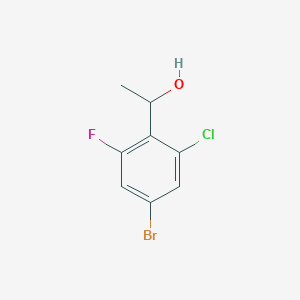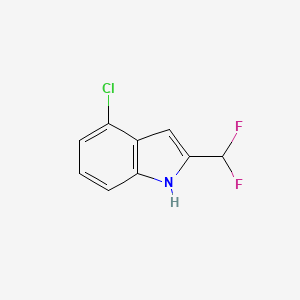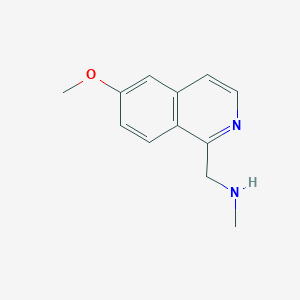
2-Chloro-4-fluoro-3-vinylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-fluoro-3-vinylpyridine is a heterocyclic organic compound with the molecular formula C7H5ClFN It is a derivative of pyridine, where the hydrogen atoms at positions 2, 4, and 3 are replaced by chlorine, fluorine, and a vinyl group, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-3-vinylpyridine typically involves the halogenation and subsequent vinylation of pyridine derivatives. One common method includes the reaction of 2-chloro-4-fluoropyridine with a vinylating agent under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes followed by controlled vinylation. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as distillation and crystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-4-fluoro-3-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, and other strong bases are commonly used.
Addition Reactions: Electrophiles like halogens, acids, and other reactive species can add to the vinyl group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while addition reactions can produce halogenated or hydrogenated derivatives.
Applications De Recherche Scientifique
2-Chloro-4-fluoro-3-vinylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-fluoro-3-vinylpyridine involves its interaction with specific molecular targets and pathways. The presence of chlorine, fluorine, and vinyl groups in the pyridine ring influences its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
- 2-Chloro-3-fluoro-4-vinylpyridine
- 2-Chloro-4-fluoropyridine
- 3-Chloro-4-fluoropyridine
Comparison: Compared to similar compounds, 2-Chloro-4-fluoro-3-vinylpyridine is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential applications. The combination of chlorine and fluorine atoms also enhances its electron-withdrawing properties, making it a valuable intermediate in various chemical reactions.
Propriétés
Formule moléculaire |
C7H5ClFN |
|---|---|
Poids moléculaire |
157.57 g/mol |
Nom IUPAC |
2-chloro-3-ethenyl-4-fluoropyridine |
InChI |
InChI=1S/C7H5ClFN/c1-2-5-6(9)3-4-10-7(5)8/h2-4H,1H2 |
Clé InChI |
WYAIGYCLIAWRNT-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(C=CN=C1Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(Chloromethyl)-6-(4-chlorophenyl)spiro[3.5]non-6-ene](/img/structure/B12959928.png)


![Benzo[f]quinoline-1,3(2H,4H)-dione](/img/structure/B12959952.png)








![5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B12960009.png)
